2,3-Dimethylindole

Catalog No.
S597152
CAS No.
91-55-4
M.F
C10H11N
M. Wt
145.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylindole

CAS Number

91-55-4

Product Name

2,3-Dimethylindole

IUPAC Name

2,3-dimethyl-1H-indole

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3

InChI Key

PYFVEIDRTLBMHG-UHFFFAOYSA-N

SMILES

CC1=C(NC2=CC=CC=C12)C

Synonyms

2,3-dimethylindole

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C

Chemical Building Block

,3-DMI serves as a precursor for the synthesis of more complex molecules with various applications. Here are some examples:

  • Bis(indolyl)methane derivatives: These molecules are being explored for their potential as opioid receptor agonists. Source: Sigma-Aldrich:
  • Photorefractive materials: These materials change their refractive index when exposed to light. They have potential applications in optics and data storage. Source: Sigma-Aldrich:

Understanding Chemical Reaction Mechanisms

Due to its specific structure, 2,3-DMI can be used as a model compound to study how certain chemical reactions occur. Researchers have employed 2,3-DMI to investigate:

  • Oxidation mechanisms: Scientists have used 2,3-DMI to study how oxidating agents like peroxodisulfate and peroxomonosulfate anions affect indoles. Source: ChemicalBook:
  • Mass spectrometry behavior: 2,3-DMI has been used as a model compound to understand how mass spectrometers ionize and analyze methylindole molecules. Source: ChemicalBook:
  • Origin: 2,3-Dimethylindole can be found in various natural sources, including plants and insects []. However, it can also be synthesized in a laboratory setting [].
  • Significance in Scientific Research: 2,3-Dimethylindole serves as a building block for the synthesis of more complex molecules with potential applications in the pharmaceutical industry []. Researchers have also used it to study oxidation mechanisms and the behavior of methylindoles in mass spectrometry [, ].

Molecular Structure Analysis

2,3-Dimethylindole has a bicyclic structure with a benzene ring fused to a pyrrole ring. The key features include:

  • Two methyl groups attached at the second and third positions of the indole ring [].
  • A nitrogen atom within the pyrrole ring [].
  • Aromatic character due to the presence of six π-electrons delocalized across the ring system [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 2,3-dimethylindole involves the reaction of 2,3-dihaloindole with a methylating agent [].

Due to the focus on scientific research, reactions involving the breakdown or intended use of the compound are not included in this analysis.


Physical And Chemical Properties Analysis

  • Melting point: 105-107 °C [].
  • Boiling point: 285 °C [].
  • Solubility: Soluble in organic solvents like ethanol and chloroform [].

XLogP3

2.8

Boiling Point

285.0 °C

LogP

3.05 (LogP)

Melting Point

106.0 °C

UNII

TFW7O9HWZK

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-55-4

Wikipedia

2,3-dimethylindole

General Manufacturing Information

1H-Indole, 2,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers

A I Novaira, V Avila, G G Montich, C M Previtali
PMID: 11386677   DOI: 10.1016/s1011-1344(01)00112-9

Abstract

The quenching of anthracene fluorescence by indole, 1,2-dimethylindole (DMI), tryptophan (Trp) and indole 3-acetic acid (IAA) in palmitoyloleoylphosphatidylcholine (POPC) lipid bilayers was investigated. A very efficient quenching of the anthracene fluorescence in the lipid membrane is observed. Stern-Volmer plots are linear for DMI but present a downward curvature for the other quenchers. This was interpreted as an indication of the presence of an inaccessible fraction of anthracene molecules. By a modified Stern-Volmer analysis the fraction accessible to the quenchers and the quenching constant were determined. The changes in the fluorescence emission spectrum of indole and DMI have been used to calculate the partition constants of these probes into the membranes, and bimolecular quenching rate constants were determined in terms of the local concentration of quencher in the lipid bilayer. The rate constants are lower than those in homogeneous solvents, which may be ascribed to a higher viscosity of the bilayer. No changes in the emission spectra of Trp and IAA are observed in the presence of vesicles, indicating that these probes locate preferentially in the aqueous phase, or in close proximity to the vesicular external interface in a medium resembling pure water. In these cases quenching rate constants were determined in terms of the analytical concentration. In the quenching by DMI a new, red shifted, emission band appears; it is similar to that observed in non-polar solvents and it is ascribable to an exciplex emission. The exciplex band is absent in the quenching by IAA and Trp and only very weakly present when the quencher is indole. From the position of the maximum of the exciplex emission, a relatively high local polarity could be estimated for the region of the bilayer where the quenching reaction takes place.


Resolution of heterogeneous fluorescence from proteins and aromatic amino acids by phase-sensitive detection of fluorescence

J R Lakowicz, H Cherek
PMID: 7240209   DOI:

Abstract




Unbiased high-throughput screening of reactive metabolites on the linear ion trap mass spectrometer using polarity switch and mass tag triggered data-dependent acquisition

Zhengyin Yan, Gary W Caldwell, Noureddine Maher
PMID: 18642850   DOI: 10.1021/ac800887h

Abstract

Constant neutral loss (CNL) and precursor ion (PI) scan have been widely used for the in vitro screening of glutathione conjugates derived from reactive metabolites, but these two methods are only applicable to triple quadrupole or hybrid triple quadrupole mass spectrometers. Additionally, the success of CNL and PI scanning largely depends on structure and CID fragmentation pathways of GSH conjugates. In the present study, a highly efficient methodology has been developed as an alternative approach for high-throughput screening and structural characterization of reactive metabolites using the linear ion trap mass spectrometer. In microsomal incubations, a mixture of glutathione [GSH, gamma-glutamyl-cystein-glycin] and the stable-isotope labeled compound [GSX, gamma-glutamyl-cystein-glycin-(13)C2-(15)N] was used to trap reactive metabolites, resulting in formation of both labeled and unlabeled conjugates at a given isotopic ratio. A mass difference of 3.0 Da between the natural and labeled GSH conjugate (mass tag) at a fixed isotopic ratio constitutes a unique mass pattern that can selectively trigger the data-dependent MS(2) scan of both isotopic partner ions, respectively. In order to eliminate the response bias of GSH adducts in the positive and negative mode, a polarity switch is executed between the mass tag-triggered data dependent MS(2) scan, and thus ESI- and ESI+ MS(2) spectra of both labeled and nonlabeled GSH conjugates are obtained in a single LC-MS run. Unambiguous identification of glutathione adducts was readily achieved with great confidence by MS(2) spectra of both labeled and unlabeled conjugates. Reliability of this method was vigorously validated using several model compounds that are known to form reactive metabolites. This approach is not based on the appearance of a particular product ion such as MH(+) - 129 and anion at m/z 272, whose formation can be structure-dependent and sensitive to the collision energy level; therefore, the present method can be suitable for unbiased screening of any reactive metabolites, regardless of their CID fragmentation pathways. Additionally, this methodology can potentially be applied to triple quadrupole or hybrid triple quadrupole mass spectrometers.


Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series

Qingjie Liu, Douglas G Batt, Charu Chaudhry, Jonathan S Lippy, Mark A Pattoli, Neha Surti, Songmei Xu, Percy H Carter, James R Burke, Joseph A Tino
PMID: 30097367   DOI: 10.1016/j.bmcl.2018.07.041

Abstract

Incorporation of a suitably-placed electrophilic group transformed a series of reversible BTK inhibitors based on carbazole-1-carboxamide and tetrahydrocarbazole-1-carboxamide into potent, irreversible inhibitors. Removal of one ring from the core of these compounds provided a potent irreversible series of 2,3-dimethylindole-7-carboxamides having excellent potency and improved selectivity, with the additional advantages of reduced lipophilicity and molecular weight.


Explore Compound Types